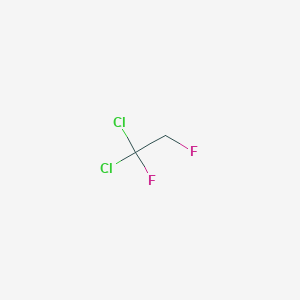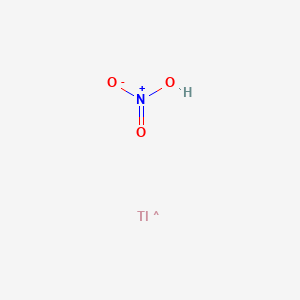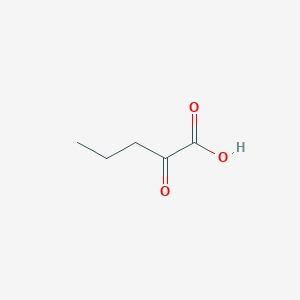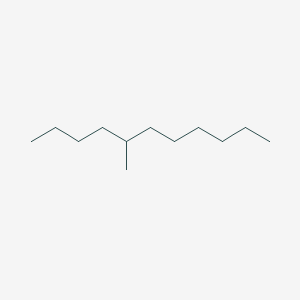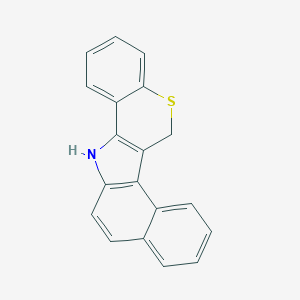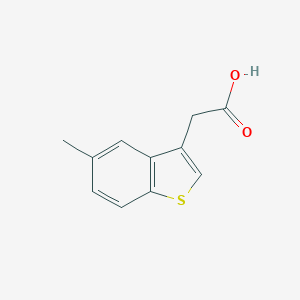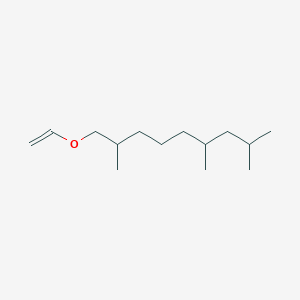
2,6,8-Trimethylnonyl vinyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,8-Trimethylnonyl vinyl ether (TMNVE) is a colorless liquid with a molecular weight of 198.32 g/mol. It is a reactive monomer that is used in the production of various polymers. TMNVE is an important chemical that has significant applications in the field of scientific research.
Mecanismo De Acción
The mechanism of action of 2,6,8-Trimethylnonyl vinyl ether-based polymers is complex and depends on the specific application. In general, 2,6,8-Trimethylnonyl vinyl ether-based polymers have a high degree of cross-linking, which results in a dense and uniform network. This network provides the polymers with their unique properties such as high thermal stability and mechanical strength.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,6,8-Trimethylnonyl vinyl ether. However, studies have shown that 2,6,8-Trimethylnonyl vinyl ether-based polymers are biocompatible and do not cause significant toxicity or inflammation. This makes them suitable for various biomedical applications such as drug delivery and tissue engineering.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6,8-Trimethylnonyl vinyl ether-based polymers have several advantages for lab experiments. They can be easily synthesized using standard polymerization techniques, and their properties can be tailored by adjusting the monomer composition and polymerization conditions. 2,6,8-Trimethylnonyl vinyl ether-based polymers also have excellent adhesion to various substrates, which makes them suitable for coating applications.
However, 2,6,8-Trimethylnonyl vinyl ether-based polymers also have some limitations. They are sensitive to moisture and oxygen, which can affect their properties. They also have a relatively low glass transition temperature, which limits their use in high-temperature applications.
Direcciones Futuras
There are several future directions for 2,6,8-Trimethylnonyl vinyl ether-based polymers. One direction is the development of new 2,6,8-Trimethylnonyl vinyl ether-based polymers with improved properties such as higher thermal stability and mechanical strength. Another direction is the exploration of new applications for 2,6,8-Trimethylnonyl vinyl ether-based polymers in areas such as energy storage and sensing. Additionally, the development of new synthesis methods for 2,6,8-Trimethylnonyl vinyl ether-based polymers could lead to more efficient and cost-effective production. Overall, 2,6,8-Trimethylnonyl vinyl ether is a promising chemical that has significant potential for scientific research and innovation.
Métodos De Síntesis
2,6,8-Trimethylnonyl vinyl ether is synthesized by reacting 2,6,8-trimethylnonan-1-ol with acetylene. The reaction is carried out in the presence of a catalyst such as copper(I) iodide. The product is purified by distillation to obtain pure 2,6,8-Trimethylnonyl vinyl ether. The synthesis of 2,6,8-Trimethylnonyl vinyl ether is a well-established process that has been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
2,6,8-Trimethylnonyl vinyl ether is a versatile monomer that has a wide range of applications in scientific research. It is used in the synthesis of various polymers such as poly(2,6,8-trimethylnonyl vinyl ether-co-styrene) and poly(2,6,8-trimethylnonyl vinyl ether-co-methyl methacrylate). These polymers have unique properties such as high thermal stability, excellent mechanical strength, and good adhesion to various substrates. 2,6,8-Trimethylnonyl vinyl ether-based polymers are used in the production of coatings, adhesives, and composites.
Propiedades
Número CAS |
10141-19-2 |
|---|---|
Nombre del producto |
2,6,8-Trimethylnonyl vinyl ether |
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
1-ethenoxy-2,6,8-trimethylnonane |
InChI |
InChI=1S/C14H28O/c1-6-15-11-14(5)9-7-8-13(4)10-12(2)3/h6,12-14H,1,7-11H2,2-5H3 |
Clave InChI |
SSOZLSNWPFIHKP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)CCCC(C)COC=C |
SMILES canónico |
CC(C)CC(C)CCCC(C)COC=C |
Sinónimos |
2,6,8-Trimethylnonylvinyl ether |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



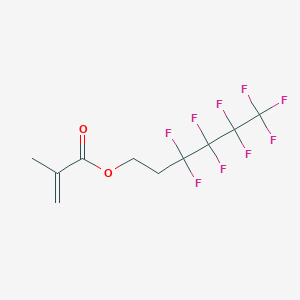
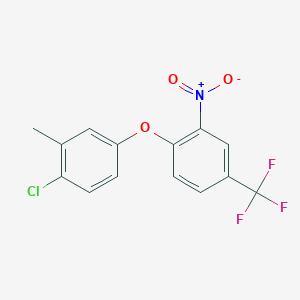
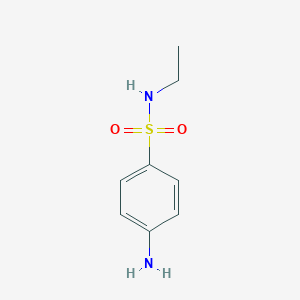

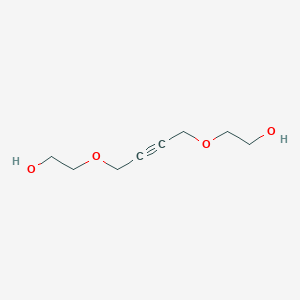
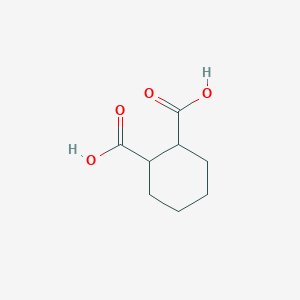
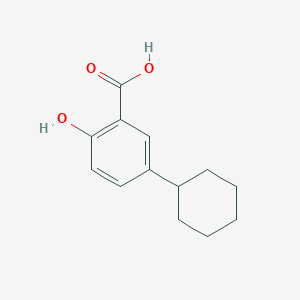
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
